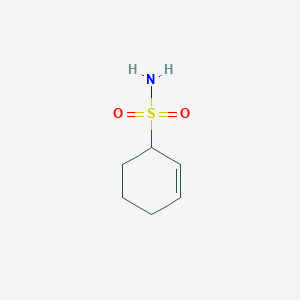
Cyclohex-2-ene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-2-ene-1-sulfonamide is an organic compound that features a cyclohexene ring with a sulfonamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-ene-1-amine with sulfonyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Cyclohex-2-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohex-2-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: This compound has a similar cyclohexene ring structure but with a ketone group instead of a sulfonamide group.
Cyclohex-2-en-1-ol: Similar to cyclohex-2-en-1-one, but with a hydroxyl group.
Uniqueness
Cyclohex-2-ene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Cyclohex-2-ene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a cyclohexene ring. The general structure can be represented as follows:
This structural configuration is significant as it influences the compound's interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit various enzymes. For instance, they can act as inhibitors of carbonic anhydrase and serine proteases, which play crucial roles in numerous physiological processes .
- Antimicrobial Properties : Like many sulfonamides, this compound may exhibit antimicrobial activity by interfering with bacterial folate synthesis. This mechanism is common among sulfa drugs, which have been traditionally used as antibiotics .
- Anticancer Activity : Recent studies suggest that derivatives of sulfonamides can show significant cytotoxic effects against cancer cell lines. For example, compounds derived from sulfonamides have demonstrated moderate to high cytotoxicity against various cancer types, indicating potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values demonstrating its potential as an anticancer agent .
Case Study: Enzyme Inhibition
In another investigation, this compound was tested for its inhibitory effects on α-glucosidase and α-amylase enzymes. The compound showed promising inhibition rates compared to standard drugs like acarbose, suggesting its potential in managing diabetes through carbohydrate metabolism modulation .
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
cyclohex-2-ene-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H2,7,8,9) |
InChI Key |
PIFGFUBSEWUJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















